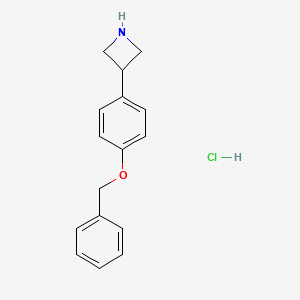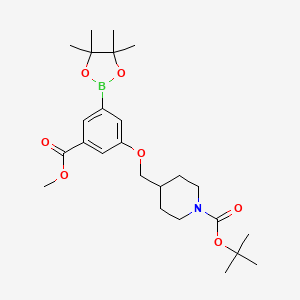
Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate is a pyridine derivative with a molecular formula of C7H6N2O5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate typically involves the nitration of 4-hydroxypyridine followed by esterification. One common method includes the reaction of 4-hydroxypyridine with nitric acid to introduce the nitro group, followed by esterification with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by nucleophiles such as fluoride anions in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are frequently used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of fluorinated pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-Fluoropyridine-4-carboxylate: Similar in structure but contains a fluorine atom instead of a hydroxyl group.
4-Methyl-3-nitropyridine: Lacks the hydroxyl and carboxylate groups but shares the nitro group and pyridine ring.
2-Hydroxy-4-methyl-3-nitropyridine: Similar but with a methyl group instead of a carboxylate group.
Uniqueness
Methyl 3-Hydroxy-4-nitropyridine-2-carboxylate is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6N2O5 |
|---|---|
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)5-6(10)4(9(12)13)2-3-8-5/h2-3,10H,1H3 |
Clave InChI |
YGNIEWJNUARSPX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC(=C1O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)

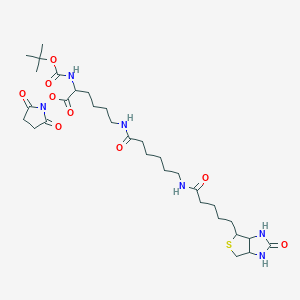

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
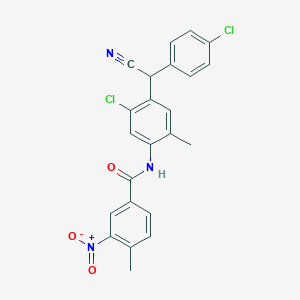
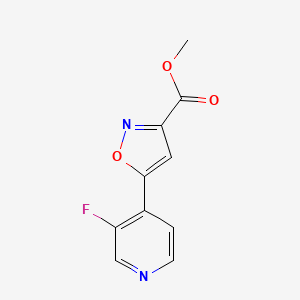
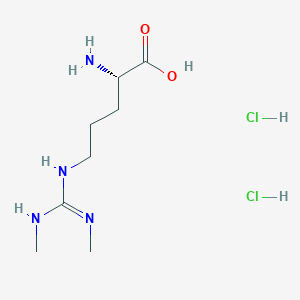
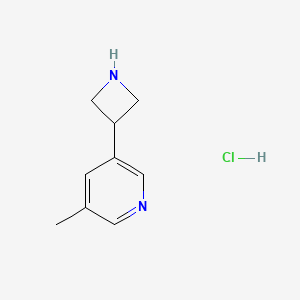
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
